Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- structure
92623-85-3 structure
Nome del prodotto:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
Numero CAS:92623-85-3
MF:C15H22N2O
MW:246.347983837128
CID:805169
PubChem ID:65833

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
    • (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE
    • IXEL
    • F 2207
    • MILNACIPRAN
    • MILNACIPRAN HCL
    • MIDALCIPRAN
    • MIDALCIPRAN HYDROCHLORIDE
    • TOLEDOMIN
    • MILNACIPRAN HYDROCHLORIDE
    • MILNACIPRAN HYDROCHL
    • Milnacipran-d10
    • TN-912
    • Milborn
    • Milnace
    • (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • (±)-Milnacipran
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)
    • rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)
    • Avermilan
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-
    • Impulsor
    • DTXCID8028262
    • HY-B0168
    • CS-0003566
    • UNII-G56VK1HF36
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
    • N06AX17
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
    • 96847-55-1
    • F2696
    • ES1O38J3C4
    • DTXSID601025164
    • G56VK1HF36
    • AB00640027_06
    • Milnacipranum
    • Dextromilnacipran
    • NS00005402
    • (-)-milnacipran
    • BDBM86420
    • BRD-K02227374-003-07-1
    • SCHEMBL8099
    • MILNACIPRAN [WHO-DD]
    • MILNACIPRAN PIERRE FABRE MEDICAMENT
    • (1R,2S)-MILNACIPRAN
    • MILNACIPRAN [EMA EPAR]
    • (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • EN300-18531191
    • MILNACIPRAN [MI]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
    • C16729
    • Milnacipran (INN)
    • HY-14794
    • DA-59410
    • (+-)-Milnacipran
    • NCGC00165825-01
    • D08222
    • 92623-85-3
    • CAS_92623-85-3
    • MILNACIPRAN [VANDF]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
    • F-2696
    • CHEBI:94468
    • Milnacipran [INN:BAN]
    • (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
    • CHEMBL252923
    • Milnacipranum [Latin]
    • DTXSID3048287
    • F2207
    • Milnacipran [INN]
    • F0F
    • UNII-ES1O38J3C4
    • Q421058
    • Milnacipranum (Latin)
    • Inchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
    • Chiave InChI: GJJFMKBJSRMPLA-HIFRSBDPSA-N
    • Sorrisi: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC

Proprietà calcolate

  • Massa esatta: 246.17300
  • Massa monoisotopica: 246.173
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 295
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.3A^2
  • XLogP3: 1.4

Proprietà sperimentali

  • Colore/forma: solid
  • Densità: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 393°Cat760mmHg
  • Punto di infiammabilità: 191.5°C
  • Indice di rifrazione: 1.553
  • Solubilità: Leggermente solubile (9,6 g/l) (25°C),
  • PSA: 46.33000
  • LogP: 2.47170

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • RTECS:GZ1014010
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12902-50mg
Milnacipran
92623-85-3 98%
50mg
¥1540.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M938086-5mg
Milnacipran
92623-85-3 ≥98%
5mg
¥1,890.00 2022-09-01
A2B Chem LLC
AH81696-50mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
50mg
$345.00 2024-07-18
A2B Chem LLC
AH81696-100mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
100mg
$462.00 2024-07-18
A2B Chem LLC
AH81696-500mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
500mg
$1109.00 2024-07-18
A2B Chem LLC
AH81696-10mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
10mg
$139.00 2024-07-18
Crysdot LLC
CD31000228-100mg
Milnacipran
92623-85-3 98+%
100mg
$450 2024-07-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12902-10mg
Milnacipran
92623-85-3 98%
10mg
¥441.00 2023-09-09

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Process for the preparation of milnacipran hydrochloride
, India, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Toluene ;  30 min, rt; 1 h, rt
Riferimento
An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts
, India, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol
Riferimento
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants
Bonnaud, Bernard; Cousse, Henri; Mouzin, Gilbert; Briley, Mike; Stenger, Antoine; et al, Journal of Medicinal Chemistry, 1987, 30(2), 318-25

Metodo di produzione 5

Condizioni di reazione
Riferimento
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, India, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Riferimento
A process for the preparation of levomilnacipran
, Italy, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Riferimento
Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide
, India, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Riferimento
Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
Riferimento
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents
Richter, Matthieu J. R. ; Zecri, Frederic J.; Briner, Karin; Schreiber, Stuart L., Angewandte Chemie, 2022, 61(38),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Methylamine ;  2 h, rt
Riferimento
An improved process for the preparation of milnacipran and salts thereof
, India, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Methylamine Solvents: Water ;  rt; rt → 45 °C; 2 h, 40 - 45 °C
Riferimento
Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  10 - 15 °C; 20 h, 25 - 30 °C
Riferimento
process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
Riferimento
Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry
Muller, Simon T. R.; Murat, Aurelien; Hellier, Paul; Wirth, Thomas, Organic Process Research & Development, 2016, 20(2), 495-502

Metodo di produzione 14

Condizioni di reazione
Riferimento
Synthesis and characterization of process related impurities of (±)-milnacipran
Gopal, P. Raja; Prabakar, A. Christy; Chandrashekar, E. R. R.; Bhaskar, B. Vijaya; Somaiah, P. Veera, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 10.5, rt
Riferimento
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution
Sanfilippo, Claudia; Nicolosi, Giovanni; Patti, Angela, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86

Metodo di produzione 17

Condizioni di reazione
Riferimento
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts
, United States, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
Preparation of milnacipran hydrochloride and intermediates thereof
Anonymous, IP.com Journal, 2012, 12,

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd